molecular formula C5H12Cl2N2O2 B161418 Piperazine-2-carboxylic acid dihydrochloride CAS No. 133525-05-0

Piperazine-2-carboxylic acid dihydrochloride

Cat. No.: B161418
CAS No.: 133525-05-0
M. Wt: 203.06 g/mol
InChI Key: WNSDZBQLMGKPQS-UHFFFAOYSA-N
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Description

Piperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H10N2O2 · 2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazine-2-carboxylic acid dihydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with trifluoroacetic anhydride to form N,N’-di(trifluoroacetyl)ethylenediamine. This intermediate is then reacted with methyl β,β-dibromopropionate in the presence of sodium hydroxide, potassium hydroxide, or sodium hydride to yield methyl N,N’-di(trifluoroacetyl)piperazine-2-carboxylate. The final step involves the removal of the trifluoroacetyl groups and hydrolysis of the ester groups to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced by adding concentrated hydrochloric acid to an ethanol solution of anhydrous piperazine. The reaction is carried out under ice bath conditions, and the resulting solid is filtered to obtain this compound with a high yield .

Chemical Reactions Analysis

Types of Reactions

Piperazine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various piperazine derivatives, such as N-substituted piperazines and piperazine-2-carboxylates .

Scientific Research Applications

Piperazine-2-carboxylic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of piperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For example, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . This mechanism is particularly useful in the development of anthelmintic drugs.

Comparison with Similar Compounds

Piperazine-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:

    Pipecolinic acid: Another piperazine derivative used in the synthesis of pharmaceuticals.

    4-Boc-piperazine-2-carboxylic acid: Used as a protecting group in peptide synthesis.

    2-Picolinic acid: Used in the synthesis of coordination compounds

This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a GABA receptor agonist also sets it apart from other similar compounds.

Properties

IUPAC Name

piperazine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDZBQLMGKPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928174
Record name Piperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133525-05-0, 3022-15-9
Record name Piperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperazine-2-carboxylic acid dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazine-2-carboxylic acid dihydrochloride
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Piperazine-2-carboxylic acid dihydrochloride
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Piperazine-2-carboxylic acid dihydrochloride
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Piperazine-2-carboxylic acid dihydrochloride
Reactant of Route 5
Piperazine-2-carboxylic acid dihydrochloride
Reactant of Route 6
Piperazine-2-carboxylic acid dihydrochloride

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